

# 2-Vinylpyridine CAS number and physical properties

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## Compound of Interest

Compound Name: 2-Vinylpyridine

Cat. No.: B144079

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An In-depth Technical Guide to **2-Vinylpyridine**: CAS Number, Physical Properties, and Synthetic Applications

For researchers, scientists, and professionals in drug development, a thorough understanding of key chemical reagents is paramount. **2-Vinylpyridine**, a versatile organic compound, serves as a critical building block in the synthesis of a range of polymers and pharmaceutical agents. This technical guide provides a comprehensive overview of its Chemical Abstracts Service (CAS) number, detailed physical properties, and key experimental protocols for its application in synthesis, supplemented with clear visualizations of reaction pathways.

## Identifier: CAS Number

The universally recognized identifier for **2-Vinylpyridine** is:

- CAS Number: 100-69-6[1][2][3][4][5]

## Physical and Chemical Properties

A summary of the key physical and chemical properties of **2-vinylpyridine** is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.

Table 1: Physical and Chemical Properties of **2-Vinylpyridine**

Property	Value	Source(s)
Molecular Formula	C <sub>7</sub> H <sub>7</sub> N	[1][2][4]
Molecular Weight	105.14 g/mol	[1][2][5]
Appearance	Colorless to brown liquid with a pungent, unpleasant odor.	[3][6]
Melting Point	-50 °C	[2][3]
Boiling Point	159-160 °C at 760 mmHg; 79-82 °C at 29 mmHg	[2][7][8]
Density	0.975 g/mL at 25 °C; 0.9885 g/cm <sup>3</sup> at 20 °C	[2][7][8]
Refractive Index	n <sub>20</sub> /D 1.549	[2][7][8]
Flash Point	46 °C	[7]
Vapor Pressure	10 mmHg at 44.5 °C	[2][6][8]
Solubility	Slightly soluble in water (2.5 g/100 mL at 20 °C). Very soluble in ethanol, ether, acetone, chloroform, and benzene.	[2][6][7]
pKa	4.98	[2][6]
Stability	Unstable; may polymerize when exposed to light or heat. Typically stabilized with inhibitors like p-tert-butylcatechol.	[2][7][8]

## Experimental Protocols

Detailed methodologies for the synthesis of compounds using **2-vinylpyridine** are crucial for reproducible research. Below are protocols for the synthesis of the pharmaceutical agent Betahistine and for the anionic polymerization of **2-vinylpyridine**.

## Synthesis of Betahistine Dihydrochloride

Betahistine, an anti-vertigo drug, can be synthesized from **2-vinylpyridine** via an aza-Michael addition of methylamine.<sup>[7]</sup>

Materials:

- **2-Vinylpyridine**
- Methylamine hydrochloride
- Toluene
- Sodium hydroxide (NaOH) solution (e.g., 30% w/v)
- Ethyl acetate
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Concentrated hydrochloric acid (HCl) or dry hydrogen chloride gas
- Deionized water

Protocol:

- **Preparation of Methylamine Solution:** In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve methylamine hydrochloride (1.2-2 equivalents relative to **2-vinylpyridine**) in deionized water.<sup>[7]</sup>
- **Aza-Michael Addition:** To the stirred methylamine solution, add **2-vinylpyridine**. The reaction can be carried out in a two-phase system with toluene to moderate the reaction.<sup>[3][7]</sup> Heat the mixture under reflux for a specified period, monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).<sup>[3]</sup>
- **Work-up and Extraction:** After the reaction is complete, cool the mixture. If a two-phase system is used, separate the organic layer. The aqueous layer can be made basic with a

NaOH solution and extracted with an organic solvent such as ethyl acetate to isolate the betahistine free base.

- **Drying and Solvent Removal:** Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude betahistine free base.<sup>[7]</sup>
- **Salt Formation:** Dissolve the crude betahistine free base in a suitable solvent like isopropanol or ethanol.<sup>[3]</sup> Cool the solution in an ice bath. Carefully add concentrated hydrochloric acid dropwise or bubble dry hydrogen chloride gas through the solution while stirring until the pH reaches approximately 2.<sup>[7]</sup>
- **Purification:** A white precipitate of betahistine dihydrochloride will form. Continue stirring in the ice bath to ensure complete precipitation. The final product can be collected by filtration and purified by recrystallization.<sup>[7]</sup>

## Anionic Polymerization of Poly(2-vinylpyridine)

Poly(**2-vinylpyridine**) (P2VP) can be synthesized via living anionic polymerization, which allows for good control over molecular weight and a narrow molecular weight distribution.

Materials:

- **2-Vinylpyridine**, freshly distilled from a suitable drying agent.
- Anhydrous tetrahydrofuran (THF) as the solvent.
- Anionic initiator, such as sec-butyllithium (s-BuLi).
- Degassed methanol for termination.

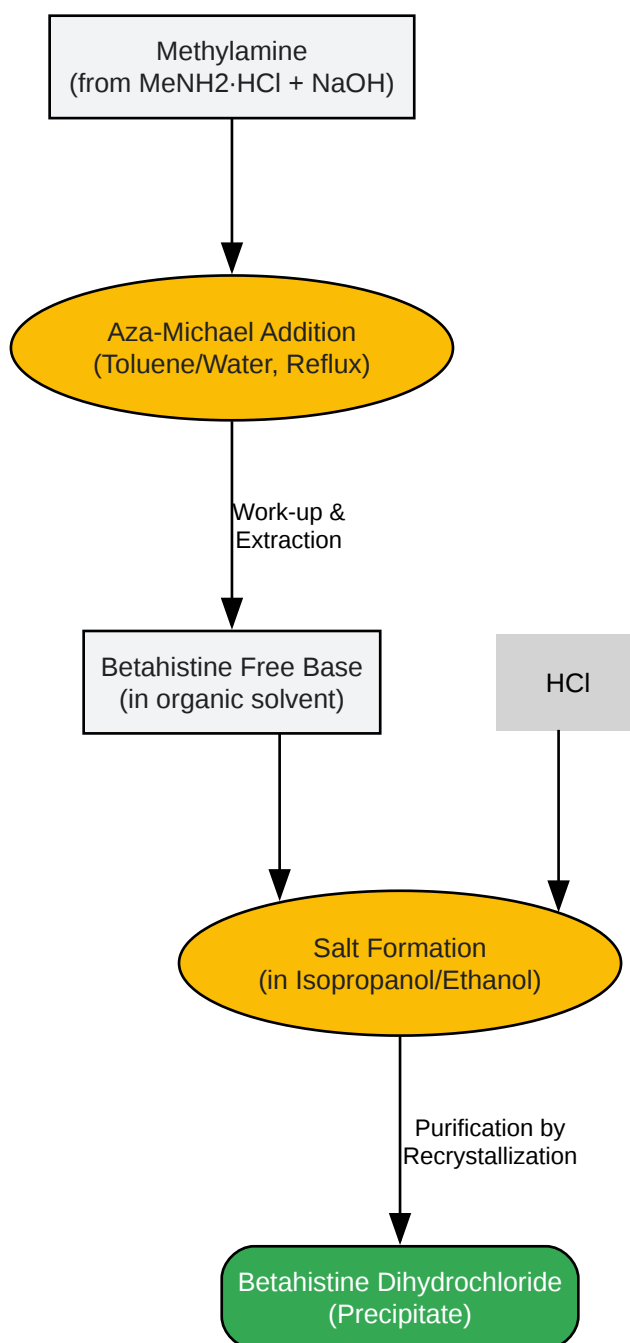
Protocol:

- **Monomer and Solvent Purification:** It is critical that all reagents and glassware are rigorously dried and purified to eliminate protic impurities that would terminate the living polymerization. **2-Vinylpyridine** should be distilled under reduced pressure.<sup>[9]</sup> THF is typically distilled from a drying agent like sodium/benzophenone ketyl immediately before use.

- **Reaction Setup:** Assemble a flame-dried or oven-dried reaction flask under an inert atmosphere (e.g., argon or nitrogen).
- **Initiation:** Transfer anhydrous THF to the reaction flask via cannula. Cool the solvent to -78 °C using a dry ice/acetone bath. Add the initiator (e.g., sec-butyllithium) to the cooled solvent.
- **Polymerization:** Slowly add the purified **2-vinylpyridine** monomer to the initiator solution at -78 °C. The polymerization of **2-vinylpyridine** is very fast.<sup>[10]</sup> The solution will typically develop a characteristic color indicating the presence of the living poly(2-vinylpyridyl) anions.
- **Termination:** After the desired polymerization time, terminate the reaction by adding a small amount of degassed methanol. This will protonate the carbanion chain ends.
- **Isolation and Purification:** Allow the solution to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent, such as hexanes. The precipitated poly(**2-vinylpyridine**) can be collected by filtration and dried under vacuum.<sup>[9]</sup>
- **Characterization:** The molecular weight and polydispersity index (PDI) of the resulting polymer can be determined using Size Exclusion Chromatography (SEC).<sup>[11]</sup> The glass transition temperature (T<sub>g</sub>) can be measured by Differential Scanning Calorimetry (DSC).<sup>[11]</sup>

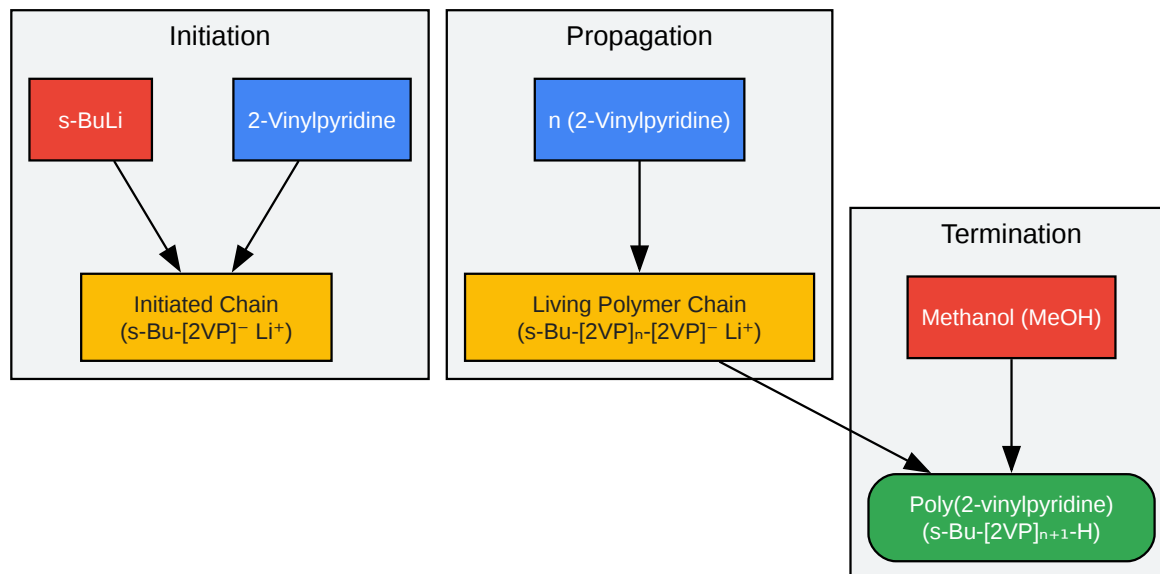
## Visualizations of Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic protocols described above.



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Caption: Workflow for the synthesis of Betahistine Dihydrochloride from **2-Vinylpyridine**.



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Caption: Key stages in the anionic polymerization of **2-Vinylpyridine**.

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